molecular formula C12H9N3O B8133222 3-amino-4H-benzo[f]quinazolin-1-one

3-amino-4H-benzo[f]quinazolin-1-one

Cat. No.: B8133222
M. Wt: 211.22 g/mol
InChI Key: ZMIUJNZPUYHCIH-UHFFFAOYSA-N
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Description

3-Amino-4H-benzo[f]quinazolin-1-one is a specialized quinazolinone derivative offered for research and development purposes. The quinazolinone core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . This compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this core structure to develop novel compounds for investigating antimicrobial , anticancer , and anti-inflammatory activities . The structural motif of a 3-amino group on the quinazolinone ring is frequently employed to create Schiff base derivatives, which have demonstrated significant potential in various biological assays, including antioxidant studies . The compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4H-benzo[f]quinazolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUJNZPUYHCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Amino 4h Benzo F Quinazolin 1 One

Established Synthetic Pathways to the 3-amino-4H-benzo[f]quinazolin-1-one Core

Traditional methods for synthesizing the quinazolinone core often rely on foundational reactions that have been refined over time. These include the cyclization of anthranilic acid derivatives, condensation with hydrazine (B178648) and related amines, and the use of benzoxazinone (B8607429) intermediates.

Cyclization Reactions from Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. ijarsct.co.innih.gov These precursors can undergo cyclization reactions with various reagents to form the desired heterocyclic ring system. One common approach involves the reaction of anthranilic acid with amides or orthoesters. ijarsct.co.inmdpi.com For instance, heating anthranilic acid with formamide (B127407) is a known method to produce quinazolin-4-one. generis-publishing.com The reaction of substituted anthranilic acids with chloro-acyl chlorides can also yield N-acyl-anthranilic acids, which are key intermediates that can be further cyclized. researchgate.netnih.gov

The process often begins with the N-acylation of anthranilic acid. For example, reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine (B92270) yields 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one. uin-malang.ac.id This intermediate is then subjected to further reactions to form the quinazolinone ring. Similarly, treatment of anthranilic acid with acetic anhydride (B1165640) can lead to the formation of a benzoxazinone intermediate, which is a versatile precursor for various quinazolinone derivatives. sapub.org

Table 1: Examples of Cyclization Reactions from Anthranilic Acid Derivatives
Starting MaterialReagent(s)Intermediate/ProductReference(s)
Anthranilic acidFormamideQuinazolin-4-one generis-publishing.com
Anthranilic acid2-Chlorobenzoyl chloride, Pyridine2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one uin-malang.ac.id
5-Bromo-anthranilic acid3-Chloro-propionyl chlorideN-(5-Bromo-2-carboxyphenyl)-3-chloropropanamide researchgate.netnih.gov
Anthranilic acidAcetic anhydride2-Methyl-4H-3,1-benzoxazin-4-one sapub.org

Condensation Reactions Involving Hydrazine and Related Amines

Hydrazine and its derivatives are crucial reagents for introducing the amino group at the 3-position of the quinazolinone ring. A prevalent method involves the reaction of a benzoxazinone intermediate with hydrazine hydrate (B1144303). sapub.orguin-malang.ac.id For example, 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one reacts with hydrazine hydrate to yield 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id This reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of the lactone ring, leading to an open-ring intermediate that subsequently cyclizes to form the quinazolinone. uin-malang.ac.id

Similarly, the reaction of 2-methyl-4-(3H)-benzoxazin-4-one with hydrazine hydrate is a direct route to 3-amino-2-methyl-quinazolin-4(3H)-one. sapub.org The use of different amines in this condensation step allows for the synthesis of a variety of N-substituted quinazolinones. researchgate.net For instance, condensation of benzoxazinone intermediates with primary amines in solvents like DMF or ethanol (B145695) can produce tricyclic quinazolinone derivatives. researchgate.netnih.gov

Benzoxazinone-Mediated Synthesis of Quinazolinones

The synthesis via a benzoxazinone intermediate is a widely employed and versatile strategy for constructing quinazolinone scaffolds. sapub.orgnih.govresearchgate.netnih.govuin-malang.ac.id This two-step approach typically begins with the cyclization of an N-acylanthranilic acid to a benzoxazinone, which is then reacted with an appropriate amine to form the final quinazolinone product. researchgate.netnih.gov

The initial step involves treating an anthranilic acid derivative with an acylating agent, such as an acid chloride or anhydride. researchgate.netuin-malang.ac.id For example, reacting a substituted anthranilic acid with 3-chloro-propionyl chloride or 4-chloro-butyryl chloride yields the corresponding N-acyl-anthranilic acid. researchgate.netnih.gov Subsequent treatment with a dehydrating agent like acetic anhydride converts the N-acyl-anthranilic acid into the benzoxazinone intermediate. sapub.orgresearchgate.netnih.gov

The second step is the aminolysis of the benzoxazinone. This is where the nitrogen atom at position 3 of the quinazolinone ring is introduced. The reaction of the benzoxazinone with various amines, including ammonia, primary amines, and hydrazine, opens the oxazinone ring and is followed by cyclization to the quinazolinone. researchgate.netraco.cat The choice of the amine determines the substituent at the N-3 position. For the synthesis of the title compound, this compound, hydrazine or a protected form of hydrazine would be the reagent of choice. sapub.orguin-malang.ac.id This method's adaptability allows for the creation of a diverse library of quinazolinone derivatives. researchgate.netekb.eg

Advanced Synthetic Approaches and Reaction Optimization

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These include one-pot multi-component reactions and the use of microwave assistance to accelerate reactions and improve yields.

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like quinazolinones from simple starting materials in a single step. nih.govacs.org A notable example is the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. nih.govacs.org This metal-free approach involves the formation of multiple C-N bonds in a sequential manner under mild conditions. nih.govacs.org

Another one-pot strategy involves the reaction of isatoic anhydride, an amine, and dimethyl sulfoxide (B87167) (DMSO) under optimized conditions to yield 3-substituted quinazolin-4(3H)-ones. acs.org This method avoids the pre-synthesis and isolation of intermediates, making it a more streamlined process.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. uin-malang.ac.idnih.goveurekaselect.comresearchgate.net The synthesis of quinazolinones has greatly benefited from this technology.

For instance, the reaction of 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one with hydrazine hydrate to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was significantly accelerated using microwave irradiation. uin-malang.ac.id While conventional heating required 10 hours, the microwave-assisted method took only 5 minutes and resulted in an improved yield (87% vs. 79%). uin-malang.ac.id Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine in DMF was achieved in just 4 minutes under microwave irradiation at 135 °C, with a yield of 81%. eurekaselect.comresearchgate.net

Microwave-assisted synthesis has also been applied to the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. nih.gov This approach effectively reduces the lengthy and high-temperature conditions typically required for this transformation. nih.gov The reaction of anthranilic acids with orthoesters to form 4H-benzo[d] ijarsct.co.innih.govoxazin-4-ones can also be performed under microwave conditions, offering a faster alternative to thermal heating. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference(s)
2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one + Hydrazine hydrate10 hours, 79%5 minutes, 87% uin-malang.ac.id
2-Benzamidobenzoyl chloride + HydrazineNot specified4 minutes, 81% eurekaselect.comresearchgate.net
Anthranilic acid + Orthoester4-48 hours0.75-3 hours mdpi.com

Catalytic Methodologies

The synthesis of quinazolinone-based structures can be efficiently achieved through various catalytic methods, including the use of scandium triflate and palladium catalysts. These methods offer advantages in terms of reaction conditions and product yields.

Scandium Triflate: Scandium triflate has been utilized as an effective catalyst in the synthesis of fused heterocyclic systems containing the quinazolinone motif. For instance, a series of azo-fused benzo ekb.eggsconlinepress.comthiazolo[2,3-b]quinazolin-1-one derivatives were synthesized through a one-pot reaction of aryl azo salicylaldehydes, dimedone, and 2-aminobenzothiazole (B30445) using scandium triflate as a catalyst in ethanol. rsc.org This methodology highlights the utility of Lewis acids in promoting complex cyclization reactions.

Palladium-Catalyzed: Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and the benzo[f]quinazoline (B14752245) core is no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, are pivotal in constructing the benzo[f]quinazoline-1,3(2H,4H)-dione scaffold. beilstein-journals.orgnih.gov This strategy involves a sequence of cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization to yield the final polycyclic uracil (B121893) derivatives. beilstein-journals.orgnih.gov The developed methodology demonstrates good tolerance for various functional groups, leading to moderate to quantitative yields. beilstein-journals.orgnih.gov

Furthermore, a novel and efficient palladium-catalyzed three-component reaction involving a carbodiimide, an isocyanide, and a nucleophile has been developed for the preparation of quinazolin-4(3H)-imines. rsc.org The key step in this process is believed to be the palladium-catalyzed isocyanide insertion. rsc.org This approach provides a versatile route to a variety of quinazoline derivatives.

Derivatization and Analog Generation of this compound

The 3-amino group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of diverse analogs with potentially new properties.

Chemical Modification at the Amino Moiety

The primary amino group at the 3-position is readily derivatized to form various functional groups, including Schiff bases, urea (B33335)/thiourea (B124793) analogs, and amides.

Schiff Bases: The condensation reaction between the 3-amino group of quinazolinone derivatives and various aldehydes or ketones is a common method for synthesizing Schiff bases. ekb.egnih.govsapub.org This reaction is typically carried out in the presence of an acid catalyst, such as glacial acetic acid. nih.govresearchgate.netresearchgate.net The formation of the azomethine (C=N) group is a key feature of these derivatives. ekb.eg

Urea/Thiourea Analogues: Urea and thiourea derivatives of 3-amino-2-phenylquinazolin-4(3H)-one can be synthesized by reacting the starting amine with appropriate isocyanates or isothiocyanates. gsconlinepress.com For instance, dissolving 3-amino-2-phenylquinazolin-4(3H)-one in a solvent like dichloromethane (B109758) and adding the respective isocyanate leads to the formation of the corresponding urea derivative. gsconlinepress.com These reactions are often straightforward and proceed under mild conditions.

Amides: Amide derivatives can also be prepared from the 3-amino group. While direct acylation is a standard method, other strategies can also be employed.

Substituent Effects on Ring System Modifications and Diversification

The electronic and steric properties of substituents on the benzo[f]quinazoline ring system can significantly influence its reactivity and properties.

The introduction of different functional groups can impact the optical properties of benzo[f]quinazoline derivatives. For example, in a series of benzo[f]quinazoline-1,3(2H,4H)-diones, the presence of strongly electron-donating N,N-dimethylamino groups leads to bathochromically shifted absorption and emission spectra, as well as increased extinction coefficients and fluorescence quantum yields. beilstein-journals.orgnih.gov Conversely, the presence of both donor and acceptor groups can be detrimental to the quantum yield. nih.gov

The nature of substituents also plays a crucial role in the cyclization step of the synthesis. For instance, in the acid-mediated cycloisomerization to form benzo[f]quinazoline-1,3(2H,4H)-diones, electron-donating groups on the aryl ring can facilitate the reaction, while electron-withdrawing groups may hinder it. beilstein-journals.org The position of the substituent is also critical; for example, an N,N-dimethylanilino group at certain positions may be disadvantageous due to protonation under the acidic reaction conditions. beilstein-journals.org

Synthesis of Fused Heterocyclic Systems Incorporating the Quinazolinone Motif

The benzo[f]quinazolinone core can be annulated with other heterocyclic rings to generate more complex and potentially more active fused systems.

One approach involves the reaction of aminoquinazolinones with Appel salt to form imino-1,2,3-dithiazoles, which can then be converted to N-aryl cyanothioformamides. mdpi.com Intramolecular C-S bond formation subsequently yields thiazole-fused quinazolinones. mdpi.com

Another strategy for creating fused systems is through palladium-catalyzed reactions. For example, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized via Suzuki cross-coupling reactions between bromo-substituted quinazolines and boronic acid or ester derivatives of 1,3,4-thiadiazole. mdpi.com This method allows for the construction of highly conjugated systems with interesting photophysical properties. mdpi.com

Furthermore, a three-step reaction sequence has been developed for the synthesis of the novel ring system benzo[f]pyrimido[1,2-d] beilstein-journals.orgnih.govsapub.orgtriazolo[1,5-a] ekb.egnih.govdiazepinone and its analogues. jyu.fi This process involves a one-pot, three-step cascade reaction engaging multiple reactive centers. jyu.fi

Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 4h Benzo F Quinazolin 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For complex heterocyclic systems like 3-amino-4H-benzo[f]quinazolin-1-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.

Proton (1H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveals the number of neighboring protons. This information is crucial for piecing together the molecular framework.

In the study of quinazolinone derivatives, ¹H NMR spectra provide characteristic signals for aromatic protons, amine (NH₂) protons, and protons of various substituent groups. For instance, in the analysis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons appear as a series of doublets, triplets, and multiplets in the downfield region (δ 7.52-8.16 ppm), which is characteristic of the fused ring system. uin-malang.ac.id Similarly, for 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, aromatic protons resonate as singlets at δ 7.48 and 7.31 ppm, a methyl group appears as a singlet at δ 2.56 ppm, and the amino group protons give a signal at δ 5.79 ppm. gsconlinepress.com The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton to its position on the quinazolinone core and any attached substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for 3-Amino-Quinazolinone Derivatives (in DMSO-d₆)

Compound Proton Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Reference
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one Ar-H 8.16 dd, J=8.0 uin-malang.ac.id
Ar-H 7.96 td, J=7.8, 1.6 uin-malang.ac.id
Ar-H 7.90 dd, J=7.2 uin-malang.ac.id
Ar-H 7.72-7.58 m uin-malang.ac.id
Ar-H 7.52 dt, J=7.2, 1.2 uin-malang.ac.id
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one Ar-H 7.48 s gsconlinepress.com
Ar-H 7.31 s gsconlinepress.com
NH₂ 5.79 s gsconlinepress.com

Note: Ar-H denotes aromatic protons. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), dt (doublet of triplets).

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

While ¹H NMR maps the proton framework, Carbon-13 (¹³C) NMR spectroscopy elucidates the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift provides insight into its hybridization and electronic environment.

For quinazolinone derivatives, ¹³C NMR spectra are characterized by signals in several distinct regions. The carbonyl carbon (C=O) of the quinazolinone ring typically appears at a significantly downfield chemical shift (around δ 160 ppm) due to the deshielding effect of the double-bonded oxygen. uin-malang.ac.id Aromatic and C=N carbons resonate in the δ 117-156 ppm range, while aliphatic carbons, such as a methyl group, appear much further upfield. uin-malang.ac.idgsconlinepress.com For example, the ¹³C NMR spectrum of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one shows the carbonyl carbon at δ 159.3 ppm and a cluster of signals for the aromatic and C=N carbons between δ 117.4 and 156.3 ppm. uin-malang.ac.id

Table 2: Representative ¹³C NMR Spectroscopic Data for 3-Amino-Quinazolinone Derivatives (in DMSO-d₆)

Compound Carbon Atom Chemical Shift (δ, ppm) Reference
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one C=O 159.3 uin-malang.ac.id
Aromatic & C=N Carbons 156.3, 146.4, 137.6, 133.4, 132.3, 132.2, 131.2, 130.7, 129.9, 128.6, 128.1, 127.7, 117.4 uin-malang.ac.id
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one C=O 161.20 gsconlinepress.com
Aromatic & C=N Carbons 154.10, 148.20, 142.50, 134.60, 127.60, 121.30, 114.10 gsconlinepress.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Stereochemistry

For complex molecules like this compound, where 1D spectra can be crowded and ambiguous, 2D NMR techniques are essential. These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton-proton networks within the molecule, such as through the aromatic rings. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of a molecule. researchgate.net

By combining the information from these 2D NMR experiments, chemists can systematically and unambiguously determine the complete structure of novel benzo[f]quinazolinone derivatives.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov By matching the precise mass to a unique molecular formula, HRMS offers a high degree of confidence in the identity of a newly synthesized compound. For example, HRMS analysis of quinazolinone derivatives can distinguish between compounds with very similar nominal masses but different elemental formulas. This technique is a cornerstone for confirming the synthesis of target molecules. nih.govrsc.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Quinazolinone Derivatives

Compound Molecular Formula Ion Calculated m/z Found m/z Reference
3-Benzylquinazolin-4(3H)-one C₁₅H₁₂N₂O [M+H]⁺ 237.1028 237.1066 nih.gov
3-(4-Fluorobenzyl)quinazolin-4(3H)-one C₁₅H₁₁FN₂O [M+H]⁺ 256.0927 256.0971 nih.gov

| 3-Methoxy-7-nitro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | C₁₅H₁₃N₃NaO₄ | [M+Na]⁺ | 322.0798 | 322.0823 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds like many quinazolinone derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. rsc.orgnih.gov The application of ESI in conjunction with Time-of-Flight (TOF) mass analyzers allows for the structural elucidation of fragment ions formed from various benzoxazinone (B8607429) and related derivatives. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as FTIR and UV-Vis are fundamental tools for characterizing the structural features and electronic properties of benzo[f]quinazolinone systems.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups and vibrational modes within the molecular structure of this compound and its derivatives. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to specific bond vibrations.

The structure of 3-amino-2-substituted quinazolin-4(3H)-ones features several key functional groups whose vibrations can be precisely identified. The presence of the amino group (NH2) is typically confirmed by stretching vibrations in the range of 3200-3450 cm⁻¹. sapub.org The carbonyl group (C=O) of the quinazolinone ring gives rise to a strong absorption band, generally observed around 1660-1695 cm⁻¹. sapub.orgnih.govmdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is found just below this value, typically between 2825-2980 cm⁻¹. sapub.orgnih.gov

The spectral data for various quinazolinone derivatives confirm these assignments. For instance, in 3-benzylquinazolin-4(3H)-one, the C=O stretch is noted at 1674.87 cm⁻¹, and aromatic C-H stretching is at 3073.97 cm⁻¹. nih.gov Similarly, for 3-(4-fluorophenyl)quinazolin-4(3H)-one, the C=O stretch appears at 1662.33 cm⁻¹. nih.gov These vibrational frequencies provide definitive evidence for the core quinazolinone scaffold and the nature of its substituents.

Table 1: Characteristic FTIR Absorption Bands for Quinazolinone Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Source(s)
Amine (N-H)Stretching3200 - 3450 sapub.org
Carbonyl (C=O)Stretching1660 - 1695 sapub.orgnih.govmdpi.com
Aromatic (C-H)Stretching~3070 - 3094 nih.govmdpi.com
Alkyl (C-H)Stretching2825 - 2989 sapub.orgmdpi.com
Benzene (B151609) RingC=C Stretching1592 - 1608 nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information on the electronic transitions within the chromophoric system of benzo[f]quinazolinone derivatives. The absorption spectra are characterized by distinct bands corresponding to π–π* and n–π* electronic transitions. sapub.orgnih.gov

The spectra of quinazoline (B50416) derivatives typically exhibit multiple absorption bands. nih.gov Bands in the 210–285 nm range are generally assigned to π–π* transitions, while those appearing between 285–320 nm are often attributed to n–π* transitions. nih.gov For example, a study on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives reported absorption maxima near 336 nm (n→π) and 245-250 nm (π→π). sapub.org The absorption bands with peaks around 224 nm and 314-318 nm are considered representative for quinazolines. nih.gov

The introduction of substituents and the extension of conjugation, as in the benzo[f]quinazoline (B14752245) system, significantly influence the chromophoric properties. In a series of benzo[f]quinazoline-1,3(2H,4H)-diones, broad absorption bands were observed in the 300–450 nm region. nih.govbeilstein-journals.org The presence of strongly electron-donating groups, such as an N,N-dimethylamino group, leads to bathochromically shifted (red-shifted) absorption bands and increased extinction coefficients. nih.govbeilstein-journals.org This effect is attributed to an intramolecular charge transfer (ICT) between the electron-donating substituent and the electron-deficient uracil (B121893) moiety within the quinazoline framework. nih.govbeilstein-journals.org

Table 2: UV-Vis Absorption Maxima for Selected Quinazolinone Derivatives

Compound Type/DerivativeSolventAbsorption Maxima (λ_max, nm)Transition TypeSource(s)
3-Amino-2-methyl-quinazolin-4(3H)-one derivative-~250, ~336π→π, n→π sapub.org
Quinazoline Derivative BG1190Water207, 224, 314π–π, n–π nih.gov
Benzo[f]quinazoline-1,3(2H,4H)-dione (unsubstituted)Dichloromethane (B109758)~250-300, ~300-450 (broad)- nih.govbeilstein-journals.org
Benzo[f]quinazoline-1,3(2H,4H)-dione (with N,N-dimethylamino group)DichloromethaneBathochromically shifted vs. unsubstitutedIntramolecular Charge Transfer (ICT) nih.govbeilstein-journals.org
2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQS)THF~326- nih.govacs.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of molecules, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been applied to various quinazolinone derivatives, revealing key structural features and intermolecular interactions that govern their crystal packing.

In a study of 3-amino-2-propylquinazolin-4(3H)-one, X-ray analysis showed that the propyl group is oriented nearly perpendicular to the mean plane of the quinazolin-4(3H)-one system, with a dihedral angle of 88.98 (9)°. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and N—H⋯O interactions create a complex three-dimensional network. nih.govresearchgate.net Furthermore, the crystal packing involves significant π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of approximately 3.62 Å, indicating substantial overlap. nih.govresearchgate.net

Similarly, the crystal structure of a quinazolinone-nitrate complex revealed a 2D infinite layered structure held together by N-H…O and C-H…O hydrogen bridges. mdpi.com X-ray studies on other complex quinazolinone derivatives have also highlighted the importance of conformation. For instance, the relative orientation between the quinazolinone core and its substituents, described as either "extended" or "folded," was shown to correlate with biological receptor affinity, though the energy difference between these conformations can be small. nih.gov These crystallographic studies provide an unambiguous depiction of the solid-state conformation and the supramolecular architecture driven by non-covalent interactions.

Advanced Characterization for Optical Properties (e.g., Fluorescence Spectroscopy)

Many benzo[f]quinazolinone derivatives exhibit interesting photoluminescent properties, which can be characterized using fluorescence spectroscopy. This technique measures the emission of light from a molecule after it has absorbed photons, providing insights into its excited-state behavior.

Studies on a series of benzo[f]quinazoline-1,3(2H,4H)-diones revealed that all synthesized compounds exhibit photoluminescence upon excitation with UV light. nih.govbeilstein-journals.org The emission properties are highly dependent on the substitution pattern. nih.govbeilstein-journals.org For example, derivatives containing strongly electron-donating N,N-dimethylamino groups show emission maxima that are significantly red-shifted (by ≈80 to 100 nm) compared to their unsubstituted counterparts. nih.govbeilstein-journals.org This phenomenon is consistent with the intramolecular charge transfer (ICT) character suggested by UV-Vis data. nih.govbeilstein-journals.org

Furthermore, these electron-donating groups lead to dramatically enhanced fluorescence quantum yields, reaching values as high as 71%. nih.govbeilstein-journals.org In contrast, derivatives without such groups exhibit much lower quantum yields, typically around 3-13%. nih.govbeilstein-journals.org This large difference underscores the critical role that specific substituents play in modulating the fluorescence properties. nih.govbeilstein-journals.org Other studies on quinazoline chromophores have noted strong emission solvatochromism, where the fluorescence emission maxima shift to longer wavelengths (a red shift) as the polarity of the solvent increases, further supporting the formation of an intramolecular charge-separated emitting state. acs.org This tunability of optical properties makes these compounds interesting for various applications. acs.orgacs.org

Table 3: Photophysical Data for Selected Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives

Derivative FeatureExcitation (λ_ex, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Source(s)
Unsubstituted Aryl Group335~405 - 4083 - 13% nih.govbeilstein-journals.org
N,N-dimethylamino Group (Donor)355~48771% nih.govbeilstein-journals.org
N,N-dimethylamino Group and Acceptor Group355~51251% nih.govbeilstein-journals.org

Computational and Theoretical Chemistry Studies of 3 Amino 4h Benzo F Quinazolin 1 One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of quinazolinone derivatives. These methods are used to predict optimized molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity and spectroscopic behavior. researchgate.net

Studies on compounds like 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one have utilized DFT methods (B3LYP and M06-2X) with the 6-311++G(d,p) basis set to calculate geometric parameters such as bond lengths and angles. researchgate.net The results from these theoretical calculations have shown good agreement with experimental data, validating their predictive power. researchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter indicating molecular stability and reactivity.

Theoretical studies on various quinazolinone derivatives have calculated these values. For instance, in a study of newly synthesized quinazolin-4(3H)-one-isoxazole derivatives, the HOMO-LUMO energy gap was analyzed to understand the charge transfer mechanism in a 1,3-dipolar cycloaddition reaction. nih.gov The difference in energy between the HOMO of one reactant and the LUMO of another was calculated to be around 5.01 eV, indicating the reaction's electronic demand. nih.gov In another study, the HOMO-LUMO energy gaps for 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) were calculated using DFT to be 4.60 eV and 4.47 eV, respectively. researchgate.net A larger energy gap is generally associated with greater molecular stability. researchgate.net

Spectroscopic analyses of quinazolinone derivatives often reveal electronic transitions such as n → π* and π → π. sapub.org For example, the UV spectrum for 3-amino-2-methyl-quinazolin-4(3H)-one showed absorption maxima at 313 nm (n → π) and 256 nm (π → π*). sapub.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Quinazolinone Derivatives

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
3-amino-2-phenylquinazolin-4(3H)-one (QH)DFTNot SpecifiedNot Specified4.60 researchgate.net
4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)DFTNot SpecifiedNot Specified4.47 researchgate.net
N-propargylquinazolin-4(3H)-one / Arylnitriloxide Reactant PairDFT/6-31G(d)Not SpecifiedNot Specified5.01 nih.gov

Computational methods are highly effective in predicting spectroscopic parameters, which can guide experimental characterization. DFT calculations have been successfully used to predict the vibrational frequencies for the IR and Raman spectra of quinazolinone derivatives. researchgate.net In the study of 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, theoretical vibrational frequencies were calculated and assigned with the aid of potential energy distribution (PED) analysis. researchgate.net The calculated frequencies were found to be in good agreement with the experimental FT-IR and Laser-Raman spectra. researchgate.net

Similarly, computational predictions for UV-Vis spectra of related heterocyclic compounds have been performed. nih.gov These calculations help in assigning the observed electronic transitions to specific molecular orbital shifts, such as the n → π* and π → π* transitions commonly observed in these systems. sapub.org For benzo[f]quinazoline-1,3(2H,4H)-diones, a related scaffold, absorption and emission spectra have been studied, with emission maxima observed around 405 nm for several derivatives. beilstein-journals.orgnih.gov

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The quinazolinone scaffold has been the subject of numerous docking studies against a wide array of biological targets.

Docking studies have identified the quinazolinone core as a viable ligand for various enzyme active sites and receptor binding pockets implicated in diseases like cancer and central nervous system disorders.

Key biological targets for which quinazolinone derivatives have been profiled include:

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial targets in cancer therapy. Docking studies have shown that quinazolinone derivatives can effectively bind to the ATP-binding sites of these kinases. nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle, has been identified as a target. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4): These are important targets in breast cancer, and dual-targeting quinazolinone inhibitors have been designed and evaluated using docking simulations. nih.gov

GABAa Receptor: This receptor is a target for anticonvulsant drugs. Docking studies have been used to predict the binding affinity of quinazolinone derivatives to the GABAa receptor, comparing them to known drugs like diazepam. ijpsdronline.comsemanticscholar.org

A primary output of molecular docking is the detailed prediction of the binding mode, which includes the specific intermolecular forces that stabilize the ligand-protein complex. For quinazolinone derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: This is a critical interaction for binding affinity and specificity. For example, docking studies of a quinazolinone derivative with BRD4 revealed key hydrogen bonds between the carbonyl oxygen and nitrogen atoms of the quinazolinone ring and the amide group of residue Asn433. nih.gov When docked with PARP1, hydrogen bonds were formed with the backbone atoms of Gly863. nih.gov In another study, derivatives targeting HER2 formed hydrogen bonds with Met801 and Thr862. nih.gov

Hydrophobic and Pi-Interactions: Aromatic rings within the quinazolinone structure frequently engage in hydrophobic and pi-alkyl interactions. In docking simulations with CDK2, pi-alkyl interactions were observed with residues such as Ala31, Ile10, and Leu134. nih.gov Interactions with EGFR involved pi-alkyl bonds with Val726, Ala743, and Leu844, and pi-cation interactions with Lys745. nih.gov

Table 2: Predicted Interactions of Quinazolinone Derivatives with Biological Targets

Compound TypeTarget ProteinKey Interacting ResiduesTypes of InteractionReference
Quinazolin-4(3H)-one derivativeBRD4Asn433Hydrogen Bonding nih.gov
Quinazolin-4(3H)-one derivativePARP1Gly863Hydrogen Bonding nih.gov
Quinazolin-4(3H)-one derivativeCDK2Asp86, Leu83, Glu12Hydrogen Bonding, Pi-Alkyl Interactions nih.gov
Quinazolin-4(3H)-one derivativeHER2Met801, Ser728, Thr862Hydrogen Bonding, Pi-Alkyl Interactions nih.gov
Quinazolin-4(3H)-one derivativeEGFRMet793, Thr790, Arg841Hydrogen Bonding, Pi-Cation Interactions nih.gov
Quinazolinone derivativesGABAa ReceptorNot SpecifiedBinding affinity predicted by docking score ijpsdronline.com

Molecular docking serves as a high-throughput virtual screening tool to identify potential molecular targets for a given compound scaffold. By docking a library of compounds against various known protein structures, researchers can prioritize targets for further experimental validation.

For the quinazolinone core, computational screening has been pivotal. In a study aiming to develop dual inhibitors, a virtual library was screened against both BRD4 and PARP1 to identify lead compounds. nih.gov The screening protocol ranked compounds based on their docking scores, leading to the identification of a lead compound with docking scores of -7.052 kcal/mol for BRD4 and -6.343 kcal/mol for PARP1. nih.gov This computational pre-screening significantly narrows the field of candidates for synthesis and in vitro testing. Similarly, screening of quinazolinone derivatives against the GABAa receptor identified twenty potential ligands with docking scores ranging from -7.1 to -9.3 kcal/mol, all of which were higher than the reference drug diazepam, suggesting potent activity. ijpsdronline.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

No published MD simulation studies were found specifically for 3-amino-4H-benzo[f]quinazolin-1-one. Research on other quinazoline (B50416) derivatives often employs MD simulations to understand how these molecules interact with biological targets, such as enzymes or receptors. These studies typically analyze parameters like Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and its binding partner. However, without a specific study on this compound, its conformational preferences and dynamic interactions remain uncharacterized in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

There are no dedicated QSAR models in the literature that include this compound as part of the training or test set. QSAR studies on other quinazolinone analogs have been used to correlate physicochemical properties with biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov These models help in understanding the structural requirements for a compound's activity and in designing more potent derivatives. The lack of specific QSAR studies for the benzo[f]quinazoline (B14752245) series means that the structural features of this compound contributing to any potential biological activity have not been computationally modeled or mechanistically elucidated through this method.

Theoretical Insights into Reaction Mechanisms and Stability

Theoretical studies, often using Density Functional Theory (DFT), provide deep insights into chemical reactions and molecular stability. While the synthesis of related compounds like benzo[f]quinazoline-1,3(2H,4H)-diones has been reported, including proposed reaction mechanisms for their cyclization, specific theoretical calculations detailing the reaction pathways, transition states, and thermodynamic stability of this compound are absent from the literature. beilstein-journals.org General studies on quinazoline synthesis describe various reaction mechanisms, but these are not specific to the formation or stability of the target compound. researchgate.netorganic-chemistry.org

Mechanistic Investigations of Biological Interactions of 3 Amino 4h Benzo F Quinazolin 1 One

Enzyme Inhibition Studies

Derivatives of 3-amino-4H-benzo[f]quinazolin-1-one have been identified as inhibitors of several key enzymes, suggesting a broad range of potential pharmacological activities.

Kinetics of Enzyme-Ligand Interactions and Inhibition Mechanisms

Kinetic studies have revealed that quinazolinone derivatives can inhibit enzymes through different mechanisms. For example, a potent benzoylquinazolinone derivative was found to inhibit α-glucosidase in a competitive manner, with a Ki of 255 μM. researchgate.net In contrast, another study on a different set of quinazolin-4(3H)-one derivatives identified a competitive inhibitor of α-glucosidase with a Ki value of 44 µM. nih.gov These findings indicate that the inhibitor binds to the active site of the enzyme, directly competing with the substrate.

In the case of Carbonic Anhydrase-II, kinetic studies of the most active quinazolinone inhibitor in a particular series were performed to determine its mode of inhibition and inhibition constants (Ki). nih.gov For aldehyde oxidase, seven out of eight tested inhibitors, from various structural classes, were found to inhibit through a mixed mode, while one acted as a strictly competitive inhibitor. nih.gov

Molecular Basis of Enzyme Inhibition and Active Site Interactions

Molecular docking studies have provided valuable insights into how these compounds bind to their enzyme targets. For α-glucosidase, the quinazolin-4(3H)-one ring of one potent inhibitor was shown to be stabilized by a hydrogen bond with Leu677 and three pi-pi stacking interactions with Trp346 and Trp481 within the enzyme's active site. nih.gov The presence of an acetamide (B32628) moiety has also been identified as crucial, forming a hydrogen bond with the active site. nih.gov

Receptor Modulation and Binding Profile Analysis

In addition to enzyme inhibition, quinazolinone-based compounds have been investigated for their ability to modulate the function of important physiological receptors.

Characterization of Receptor-Ligand Binding

GABAA Receptor: The GABAA receptor is a crucial ligand-gated ion channel in the central nervous system and the target for benzodiazepines. wikipedia.orgnih.gov Studies on related pyrazolo[1,5-a]quinazoline derivatives have shown that a substituent at the 3-position is necessary for binding to the GABAA receptor. nih.gov This suggests that the 3-amino group of this compound could be a critical feature for potential interaction with this receptor.

TIR1 Receptor: In the realm of plant biology, the F-box protein Transport Inhibitor Response 1 (TIR1) has been identified as a receptor for the plant hormone auxin. nih.gov Auxin acts by binding directly to the SCF(TIR1) complex, which in turn promotes the degradation of transcriptional repressors. nih.gov While there is no direct evidence of this compound binding to the TIR1 receptor, the study of small molecule interactions with this receptor is an active area of research.

Allosteric or Orthosteric Modulatory Mechanisms

The way a molecule interacts with a receptor can be classified as either orthosteric (at the primary binding site) or allosteric (at a secondary site).

GABAA Receptor: Benzodiazepines are classic examples of positive allosteric modulators of the GABAA receptor. They bind to a site distinct from the GABA binding site, which is located at the interface of the α and γ subunits. wikipedia.orgnih.gov This binding event increases the affinity of GABA for its receptor, leading to an enhanced inhibitory effect. wikipedia.org It is plausible that quinazolinone-based modulators could act through a similar allosteric mechanism, although further research is needed to confirm this for this compound specifically.

Interactive Data Table: Enzyme Inhibition by Quinazolinone Derivatives

Enzyme TargetDerivative TypeIC50 / Ki ValueInhibition Type
Thymidylate Synthase3-amino-benzo[f]quinazolin-1(2H)-oneIC50 as low as 20 nM nih.gov-
Carbonic Anhydrase-II (human)Quinazolinone analogIC50: 14.0–59.6 μM nih.gov-
α-Glucosidase2-arylquinazolin-4(3H)-oneIC50: 0.3–117.9 μM researchgate.netCompetitive researchgate.net
α-GlucosidaseQuinazolin-4(3H)-one-phenoxy-acetamideIC50: 14.4 µM nih.govCompetitive nih.gov

Interactions with Nucleic Acids (e.g., DNA Photo-disruption)

The quinazolinone scaffold is recognized for its interaction with nucleic acids, a characteristic that contributes to its biological activity. Derivatives of 3-amino-quinazolin-4(3H)-one have been noted for their potential as inhibitors of DNA repair enzyme systems. This inhibition is a significant mechanism, as enzyme-mediated repair of DNA strand lesions is a known pathway for resistance to DNA-damaging anticancer drugs and radiotherapy. sapub.org

Furthermore, specific derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have demonstrated the ability to induce DNA photo-cleavage. researchgate.net Studies on related metal complexes of quinazolin-4(3H)-one derivatives have shown that these compounds can interact with calf thymus DNA (CT DNA) through intercalation, with binding constants reaching a magnitude of 10⁶ M⁻¹. researchgate.net This intercalative binding mode suggests a direct interaction with the DNA double helix, which can lead to structural distortions and interference with DNA replication and transcription processes. While chalcone-quinazolinone hybrids have been noted to have reduced genotoxic effects due to their interactions with the amino groups of nucleic acids, the core quinazolinone structure is clearly implicated in DNA interactions. nih.gov

Interaction Type Observed Effect Relevant Compound Class
Enzyme InhibitionInhibition of DNA repair enzyme systemsQuinazolines sapub.org
DNA DamagePhoto-cleavage of DNA3-amino-2-methyl-quinazolin-4(3H)-one derivatives researchgate.net
Direct BindingIntercalation with CT DNAMetal complexes of quinazolin-4(3H)-one derivatives researchgate.net

Cellular Pathway Modulation and In Vitro Cellular Effects

The biological effects of this compound and its analogs are rooted in their ability to modulate various cellular pathways, leading to observable effects on cell behavior in vitro.

A significant body of research points to the antiproliferative activity of quinazolin-4(3H)-one derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines. nih.govnih.gov A key mechanism underlying this antiproliferative effect is the induction of apoptosis, or programmed cell death. For instance, certain quinazolin-4(3H)-one derivatives have been found to induce apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a critical component of their anticancer activity.

In addition to apoptosis, these compounds can also affect the cell cycle. Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents cells from progressing through mitosis, ultimately inhibiting cell division and proliferation. The ability to induce both apoptosis and cell cycle arrest highlights the multifaceted approach by which these compounds can control cancer cell growth.

Cellular Process Effect Affected Cell Lines
Cell ProliferationInhibitionVarious cancer cell lines, including NSCLC and breast cancer nih.govnih.gov
ApoptosisInductionBreast cancer cells nih.gov
Cell CycleG2/M phase arrestCancer cell lines nih.govnih.gov

The modulation of cellular processes by quinazolin-4(3H)-one derivatives is a direct result of their interaction with specific molecular targets within the cell. A primary class of targets for these compounds is the protein kinase family. Kinases are crucial regulators of a wide array of cellular signaling pathways, and their dysregulation is a common feature of cancer.

Derivatives of quinazolin-4(3H)-one have been identified as inhibitors of several important kinases, including:

Aurora Kinase A (AKA): A key regulator of the cell cycle, particularly mitosis. nih.gov

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in cell growth and proliferation. sapub.orgnih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): A kinase involved in the regulation of the cell cycle. nih.gov

HER2: A tyrosine kinase that is overexpressed in some types of breast cancer. nih.gov

Beyond kinases, other protein targets have also been identified. For example, some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) , which are involved in DNA repair and gene expression, respectively. nih.gov

Cellular Target Function Compound Class
Aurora Kinase A (AKA)Cell cycle regulationQuinazolin-4(3H)-one derivatives nih.gov
EGFRCell growth and proliferationQuinazolin-4(3H)-one derivatives sapub.orgnih.govnih.gov
CDK2Cell cycle regulationQuinazolin-4(3H)-one derivatives nih.gov
HER2Cell growth and proliferationQuinazolin-4(3H)-one derivatives nih.gov
PARP1DNA repairQuinazolin-4(3H)-one derivatives nih.gov
BRD4Gene expressionQuinazolin-4(3H)-one derivatives nih.gov

Structure-Activity Relationships (SAR) in Biological Systems (Mechanistic Focus)

Systematic variations of the quinazolinone structure at different positions have been explored to optimize antibacterial and anticancer activities. For instance, in the context of antibacterial agents, modifications to all three rings of the quinazolinone core have been evaluated. acs.org These studies have shown that specific substitutions can significantly enhance activity against certain bacterial strains, such as Staphylococcus aureus. acs.org

In the realm of anticancer activity, the substitution pattern on the quinazolinone ring system is critical. The introduction of different functional groups at various positions can alter the compound's ability to bind to target proteins like kinases. For example, the nature of the substituent at the C-2 position of the quinazolin-4-one ring has been shown to be a key determinant of inhibitory potency against AMPA receptors. nih.gov Similarly, the substituents on the phenyl ring at the N-3 position can influence the inhibitory activity against kinases. While some SAR studies on quinazolin-4(3H)-one derivatives have not shown a significant impact of certain substitutions on cytotoxicity, others have identified specific modifications that lead to potent inhibitory activity against kinases like CDK2, HER2, and EGFR. nih.gov The synthesis of new derivatives often involves the introduction of various moieties at the 3-amino position to explore their potential biological activities. nih.gov

Structural Position Effect of Modification Targeted Activity
Quinazolinone Core (Rings 1, 2, and 3)Altered antibacterial activityAntibacterial acs.org
C-2 PositionInfluences inhibitory potencyAMPA receptor antagonism nih.gov
N-3 PositionCan modulate kinase inhibitory activityAnticancer (Kinase inhibition) nih.gov
3-Amino GroupIntroduction of diverse moieties to explore new activitiesGeneral biological activity screening nih.gov

Analytical Methodologies for 3 Amino 4h Benzo F Quinazolin 1 One in Research Matrices

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. This is critical in the synthesis of 3-amino-4H-benzo[f]quinazolin-1-one to monitor reaction progress, isolate the final product, and assess its purity.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate at various time points, researchers can visualize the consumption of starting materials and the formation of the product. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase.

In the synthesis of related quinazolinone and benzo[f]quinazoline (B14752245) derivatives, TLC is a standard procedure. beilstein-journals.org The completion of the reaction is determined when the spot corresponding to the starting material is no longer visible on the TLC plate. beilstein-journals.org

Table 1: Representative TLC Systems for Monitoring Quinazolinone Synthesis

Stationary Phase Mobile Phase (Solvent System) Visualization Method Application
Silica Gel GF254 Heptane (B126788)/Ethyl Acetate UV Light (254 nm) Monitoring cycloisomerization reactions. beilstein-journals.org

This table is illustrative and based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. It offers higher resolution, speed, and sensitivity compared to TLC. For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

HPLC is crucial for determining the purity of the final this compound product, often stated as a percentage (e.g., ≥95%). The technique can also be developed into a quantitative method to determine the concentration of the compound in various matrices, including for stability studies. tandfonline.comtandfonline.com The optimization of the mobile phase, consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid or trifluoroacetic acid, is key to achieving good separation. sielc.comnih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Quinazolinone Analogs

Stationary Phase Mobile Phase Detection Application
Reversed-Phase C18 Acetonitrile/Water with Phosphoric Acid or Formic Acid UV/Photodiode Array (PDA) Purity assessment and quantitative analysis. sielc.comnih.gov
Reversed-Phase C18 Acetonitrile/Methanol (e.g., 95:5 v/v) UV/PDA Stability analysis of quinazoline (B50416) derivatives. tandfonline.comtandfonline.com

This table represents typical conditions used for related quinazolinone compounds and serves as a guide for method development for this compound.

For the isolation and purification of this compound on a larger scale than what is possible with preparative HPLC, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used for preparative purposes. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the desired compound from impurities. beilstein-journals.org

The selection of the eluent, often a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent such as ethyl acetate, is guided by preliminary TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Table 3: Typical Column Chromatography Systems for Purifying Quinazolinone Scaffolds

Stationary Phase Eluent System (Mobile Phase) Application
Silica Gel (60-200 mesh) Heptane/Ethyl Acetate Purification of benzo[f]quinazoline-1,3(2H,4H)-diones following synthesis. beilstein-journals.org
Silica Gel (100-200 mesh) Ethyl Acetate/Hexane Isolation of various quinazolin-4(3H)-one derivatives.

This table is based on established procedures for compounds with similar core structures.

Advanced Mass Spectrometry for Trace Analysis and Molecular Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and molecular weight determination of organic compounds. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z). For this compound, MS is used to confirm its identity by providing an accurate molecular weight.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula. Common ionization techniques used for quinazolinone derivatives include Electron Impact (EI) and Electrospray Ionization (ESI). ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS), making it suitable for analyzing complex mixtures and providing molecular ion information with minimal fragmentation. Time-of-Flight (TOF) analyzers are frequently paired with ESI to provide high-resolution mass data.

Spectrophotometric Methods for Quantification and Detection

UV-Visible spectrophotometry is a widely used technique for the detection and quantification of compounds containing chromophores (light-absorbing groups). The benzo[f]quinazoline ring system in this compound contains extensive conjugation, leading to strong absorption in the UV-visible region.

Studies on related benzo[f]quinazoline-1,3(2H,4H)-diones have shown well-resolved absorption bands at shorter wavelengths (250–300 nm) and broader absorption bands at higher wavelengths (300–450 nm). The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring system. This technique can be used to determine the concentration of the compound in solution via the Beer-Lambert law, provided a standard calibration curve is established. Furthermore, some derivatives exhibit fluorescence, which can be exploited for highly sensitive detection.

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and accurate. For research applications involving this compound, this process involves several key steps:

Method Optimization: This involves selecting the most appropriate analytical technique and optimizing its parameters. For HPLC, this includes choosing the right column, mobile phase composition (including pH and additives), flow rate, and detector wavelength to achieve optimal separation and sensitivity for the compound.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in a chromatogram.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression of the response versus concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For this compound, developing and validating an HPLC method would be a standard approach to create a reliable assay for purity determination and quantitative analysis in various research contexts.

Emerging Research Directions and Future Perspectives for 3 Amino 4h Benzo F Quinazolin 1 One

Development of Novel Green Chemistry Synthetic Approaches

The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical entities, aiming to reduce the environmental impact of synthetic processes. For a molecule like 3-amino-4H-benzo[f]quinazolin-1-one, future research will likely prioritize the development of more sustainable synthetic routes that offer advantages over classical methods, which often rely on harsh reaction conditions, toxic solvents, and multi-step procedures.

Key areas of focus will include:

One-Pot, Multi-Component Reactions (MCRs): The development of one-pot MCRs is a cornerstone of green chemistry. Future synthetic strategies will likely target the assembly of the this compound core from simple, readily available starting materials in a single, efficient operation. This approach minimizes waste, reduces energy consumption, and simplifies purification processes.

Use of Greener Solvents and Catalysts: A significant shift away from traditional volatile organic compounds (VOCs) towards more environmentally benign solvents such as water, ethanol (B145695), or deep eutectic solvents is anticipated. Furthermore, the exploration of heterogeneous catalysts, which can be easily recovered and reused, will be a critical aspect of developing sustainable synthetic protocols.

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
One-Pot, Multi-Component ReactionsReduced waste, lower energy consumption, simplified purification
Use of Greener Solvents and CatalystsMinimized use of hazardous materials, potential for catalyst recycling
Microwave and Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields, enhanced energy efficiency

Exploration of Untapped Biological Targets and Mechanistic Pathways

While the broader quinazolinone family exhibits a wide spectrum of biological activities, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. Future research endeavors will need to move beyond preliminary screening and delve into a more profound understanding of its molecular interactions within biological systems.

Potential avenues for investigation include:

Kinase Inhibition: Many quinazoline (B50416) derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Investigating the inhibitory potential of this compound against a panel of kinases could uncover novel anti-cancer properties.

Targeting G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are important drug targets. Screening this compound for its ability to modulate GPCR activity could reveal new therapeutic opportunities in a variety of disease areas.

Elucidation of Novel Mechanisms: Should this compound exhibit significant biological activity, subsequent research will need to focus on identifying its precise molecular targets and elucidating the downstream signaling pathways it modulates. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental in this process.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this integrated approach can guide the design of new analogues with enhanced potency, selectivity, and desirable physicochemical properties.

Key strategies include:

Molecular Docking and Virtual Screening: Computational docking studies can be employed to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various biological targets. This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. This can provide valuable insights for designing more potent compounds.

Pharmacophore Modeling: By identifying the key structural features of this compound that are essential for its biological activity, pharmacophore models can be developed to guide the design of new molecules with improved properties.

Computational ApproachApplication in the Study of this compound
Molecular DockingPredicting binding modes and affinities to biological targets
QSAR StudiesCorrelating chemical structure with biological activity to guide optimization
Pharmacophore ModelingIdentifying essential structural features for activity to design new analogues

Potential as Molecular Probes for Biological Systems Research

The inherent structural features of the benzo[f]quinazolinone core, particularly its planarity and potential for fluorescence, suggest that this compound and its derivatives could be developed as molecular probes for imaging and studying biological processes.

Future research in this area could focus on:

Development of Fluorescent Probes: By strategic chemical modification, the fluorescent properties of the this compound scaffold could be fine-tuned to create probes that are sensitive to specific ions, biomolecules, or microenvironmental changes within cells.

Bio-imaging Applications: Fluorescent derivatives of this compound could be utilized for live-cell imaging, allowing for the real-time visualization of cellular structures and dynamic processes.

Probes for Target Engagement: By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound core, it may be possible to develop probes that can be used to confirm target engagement and quantify the occupancy of a specific biological target within a cellular context.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-4H-benzo[f]quinazolin-1-one derivatives, and how can reaction conditions be optimized?

A widely used method involves refluxing equimolar amounts of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones in ethanol, adjusted to pH 4–4.5 using glacial acetic acid. The mixture is refluxed for 60 minutes, followed by precipitation in ice water and vacuum filtration . Optimization strategies include varying substituents on the aldehyde/ketone, adjusting reaction time, and exploring greener solvents (e.g., ethanol instead of DMF). For example, oxidative coupling of 2-aminobenzamide with benzyl alcohol under basic conditions (t-BuONa) at 120°C in oxygen achieves moderate-to-high yields (up to 84%) without toxic oxidants .

Q. How can researchers confirm the structural identity of this compound derivatives post-synthesis?

Key analytical techniques include:

  • IR Spectroscopy : Peaks at ~1671 cm⁻¹ (C=O stretch), ~1598 cm⁻¹ (C=N), and ~3342 cm⁻¹ (N–H) confirm functional groups .
  • NMR Spectroscopy : 1H NMR signals at δ 7.26 (aromatic CH) and δ 11.00 (COOH OH) help identify substituents. 13C NMR resonances at 164.0 ppm (C=O) and 161.0 ppm (C=N) are diagnostic .
  • Chromatography : TLC monitors reaction progress, while HPLC or GC-MS ensures purity .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening often includes antimicrobial activity tests (e.g., against E. coli or S. aureus) via disk diffusion assays, and CNS-related evaluations (sedative/hypnotic effects) using rodent models. For example, quinazolinone derivatives have been tested for analgesic activity using tail-flick or hot-plate methods .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during quinazolinone synthesis?

Low yields may arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Cu or Pd) can enhance cyclization efficiency, though greener alternatives like oxygen-mediated oxidative coupling are preferred .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, but ethanol or water-based systems reduce environmental impact .
  • Temperature Control : Prolonged reflux (e.g., 6 hours) ensures completion, as monitored by TLC .

Q. What mechanistic insights explain the formation of byproducts like triazoloquinazolinones during hydrazine reactions?

Reactions of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone can form triazoloquinazolinones instead of pyrazole derivatives due to competing cyclization pathways. This occurs via intramolecular nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl group, followed by dehydrogenation. Computational studies (DFT) or isotopic labeling can elucidate these pathways .

Q. How do substituents on the quinazolinone core influence pharmacological activity?

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity .
  • Aromatic Substituents : Phenyl or phenoxymethyl groups improve CNS penetration, as seen in sedative-hypnotic assays .
  • Amino Groups : The 3-amino moiety facilitates hydrogen bonding with biological targets, critical for anticonvulsant activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from variations in assay protocols or structural analogs. Solutions include:

  • Standardized Assays : Repeating experiments under identical conditions (e.g., MIC values for antimicrobial tests).
  • SAR Analysis : Comparing substituent effects across studies. For example, 6-bromo derivatives show enhanced analgesic activity compared to unsubstituted analogs .
  • In Silico Modeling : Docking studies predict binding affinities to targets like GABA receptors or COX enzymes .

Methodological Considerations

Q. What safety protocols are critical when handling this compound derivatives?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation .

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